Technical Whitepaper: 2-Fluoro-3-nitrobenzylamine Hydrochloride
Technical Whitepaper: 2-Fluoro-3-nitrobenzylamine Hydrochloride
A Strategic Scaffold for Divergent Heterocyclic Synthesis and Medicinal Chemistry[1]
Executive Summary
2-Fluoro-3-nitrobenzylamine hydrochloride (CAS 1214334-34-5) is a high-value fluorinated aromatic intermediate used primarily in the design of bioactive small molecules.[1] Its structural uniqueness lies in the ortho-relationship between the highly electronegative fluorine atom and the electron-withdrawing nitro group.[1] This electronic arrangement activates the fluorine atom toward Nucleophilic Aromatic Substitution (SNAr), while the benzylamine tail provides a versatile handle for coupling to diverse pharmacophores.
This guide details the physicochemical profile, synthetic pathways, and reactivity logic of this compound, emphasizing its utility as a precursor for fused heterocycles (e.g., indazoles, benzimidazoles) and kinase inhibitors.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The hydrochloride salt form enhances the stability and water solubility of the free amine, facilitating handling in aqueous-organic reaction media.
| Property | Specification |
| Chemical Name | 2-Fluoro-3-nitrobenzylamine hydrochloride |
| CAS Number | 1214334-34-5 |
| Molecular Formula | C₇H₇FN₂O₂[1] · HCl |
| Molecular Weight | 206.60 g/mol (Salt); 170.14 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |
| pKa (Predicted) | ~8.5 (Ammonium conjugate acid); lowered by electron-withdrawing F/NO₂ groups |
| H-Bond Donors/Acceptors | 3 Donors / 4 Acceptors |
Structural Analysis:
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C2-Fluorine: The fluorine atom is electronically activated by the ortho-nitro group at C3.[1] This makes the C2-F bond susceptible to displacement by nucleophiles, a rare and valuable property for late-stage diversification.[1]
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C3-Nitro Group: Serves as a "masked" aniline.[1] Upon reduction, it provides a second amino group, enabling the formation of bidentate ligands or fused ring systems.
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C1-Aminomethyl: The primary amine is the initial anchor point for amide coupling, reductive amination, or sulfonylation.
Synthesis & Manufacturing Methodologies
The synthesis of 2-Fluoro-3-nitrobenzylamine HCl typically follows a reductive pathway from higher oxidation state precursors.[1] The choice of route depends on the availability of starting materials and the tolerance of the nitro group to reducing conditions.
Route A: Selective Reduction of 2-Fluoro-3-nitrobenzonitrile (Preferred)
This route is preferred for scale-up due to the commercial availability of the nitrile and the atom economy of the reduction.[1]
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Step 1: Starting Material: 2-Fluoro-3-nitrobenzonitrile (CAS 1214328-20-7).[1][2]
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Step 2: Selective Reduction: Borane-THF complex (BH₃[1]·THF) or catalytic hydrogenation (Raney Ni) under controlled conditions is used to reduce the nitrile to the amine without reducing the nitro group.
-
Step 3: Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt.
Route B: Reductive Amination of 2-Fluoro-3-nitrobenzaldehyde
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Reagents: Sodium triacetoxyborohydride (STAB), Ammonium acetate.
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Mechanism: Formation of the imine followed by in-situ hydride transfer.[1] This method is milder but requires careful purification to remove borate byproducts.
Experimental Workflow Diagram (Graphviz):
Figure 1: Retrosynthetic analysis showing the two primary routes to the target hydrochloride salt.
Reactivity Profile & Strategic Applications
The true value of this scaffold lies in its divergent reactivity . The molecule possesses three distinct "reaction zones" that can be manipulated sequentially.
4.1 Zone 1: The Primary Amine (Amide Coupling)
The benzylamine nitrogen is the most nucleophilic site (in the free base form). It is typically reacted first to attach the scaffold to a larger drug core.
-
Protocol: React with acid chlorides or carboxylic acids (using HATU/EDC) in the presence of a base (DIPEA).
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Outcome: Stable amide linkage, directing the 2-F-3-NO₂ phenyl ring into a specific protein binding pocket.[1]
4.2 Zone 2: The SNAr "Hotspot" (C2-Fluorine)
Once the amine is protected or coupled, the C2-fluorine becomes a prime target for nucleophilic displacement.[1] The ortho-nitro group pulls electron density from the ring, significantly lowering the activation energy for SNAr.
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Reagents: Primary/secondary amines, thiols, or alkoxides.
-
Conditions: Mild heating (60-80°C) in DMF or DMSO with K₂CO₃.
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Application: This allows the introduction of diverse side chains after the main scaffold is built, a technique known as Late-Stage Functionalization .
4.3 Zone 3: The Nitro Group (Cyclization Handle)
The nitro group is a latent amine. Reduction (H₂/Pd-C or Fe/NH₄Cl) yields an aniline.[1]
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Cyclization Logic: If the C2-fluorine was previously displaced by a hydrazine or a diamine, the newly formed aniline at C3 can condense with the C2 substituent to form fused heterocycles like 1H-indazoles or benzimidazoles .[1]
Reactivity Logic Diagram (Graphviz):
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine, fluorine, and nitro groups.
Experimental Protocols
Protocol 1: Free Base Liberation
Before using the HCl salt in non-aqueous reactions, it is often necessary to liberate the free amine.
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Suspend 2-Fluoro-3-nitrobenzylamine HCl (1.0 eq) in DCM (10 mL/g).
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Add sat. aq. NaHCO₃ (20 mL/g) and stir vigorously for 15 min.
-
Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.
-
Note: The free base is sensitive to CO₂ (carbamate formation); use immediately.
Protocol 2: SNAr Displacement of Fluorine
Validating the activation of the C2-position.
-
Dissolve the amide-coupled intermediate (1.0 eq) in anhydrous DMSO.
-
Add the nucleophile (e.g., Morpholine, 1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat to 80°C for 4-6 hours. Monitor by LCMS.
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Observation: The reaction typically proceeds cleanly due to the ortho-nitro activation.[1] If the nitro group were meta (e.g., 4-nitro isomer), this reaction would require much harsher conditions (>120°C).
Handling, Stability, and Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
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Incompatibility: Strong oxidizing agents, strong bases.
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Safety Note: Nitro-aromatics can be energetic.[1] While this specific compound is not classified as an explosive, avoid heating bulk material to dryness without testing thermal stability (DSC).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23291017, 2-Fluoro-3-nitrobenzonitrile. Retrieved from . (Precursor data).
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Echemi Chemical Database. 2-Fluoro-3-nitrobenzylamine hydrochloride Suppliers & CAS Information. Retrieved from .
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Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[3][4] Accounts of Chemical Research. (Mechanistic background on Nitro/Fluoro activation).
-
Thermo Fisher Scientific. Safety Data Sheet: Nitrobenzylamine derivatives. Retrieved from .
Sources
- 1. Ambeed [ambeed.com]
- 2. 2-Fluoro-3-nitrobenzonitrile | C7H3FN2O2 | CID 23291017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vicarious Nucleophilic Substitution [organic-chemistry.org]
